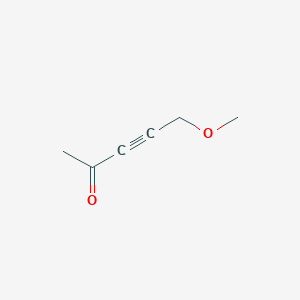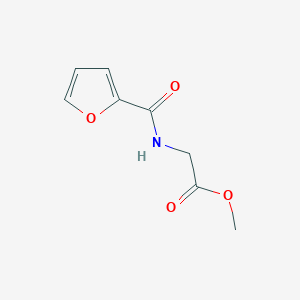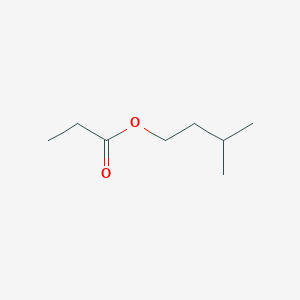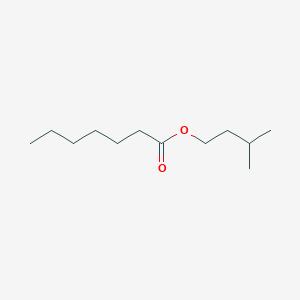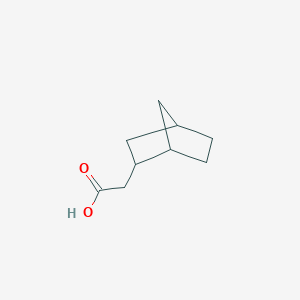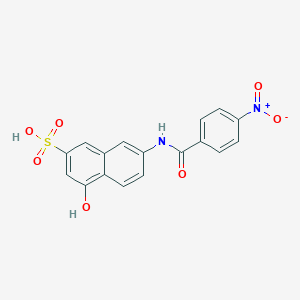
4-Nitrobenzoyl J acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzoyl J acid is a complex organic compound with the molecular formula C17H12N2O7S. It is known for its unique chemical structure, which includes a naphthalene ring system substituted with hydroxy, nitrobenzoyl, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-Nitrobenzoyl J acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a naphthalene derivative followed by sulfonation and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
4-Nitrobenzoyl J acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Scientific Research Applications
This compound is widely used in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzoyl J acid involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The sulfonic acid group enhances the compound’s solubility, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar compounds include:
- 2-Hydroxy-4-nitrobenzoic acid
- 4-Hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulphonic acid
Compared to these compounds, 4-Nitrobenzoyl J acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties .
Properties
CAS No. |
132-88-7 |
|---|---|
Molecular Formula |
C17H12N2O7S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-hydroxy-7-[(4-nitrobenzoyl)amino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H12N2O7S/c20-16-9-14(27(24,25)26)8-11-7-12(3-6-15(11)16)18-17(21)10-1-4-13(5-2-10)19(22)23/h1-9,20H,(H,18,21)(H,24,25,26) |
InChI Key |
YKEZWGMBLVPRBW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O)[N+](=O)[O-] |
Key on ui other cas no. |
132-88-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




